

Technical Guide: Toxicity and Safety Data for Fluorophenyl Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

CAS No.: 1269291-93-1

Cat. No.: B594272

[Get Quote](#)

Executive Summary

Fluorophenyl pyrazole carbaldehydes (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde) serve as critical pharmacophores in the synthesis of COX-2 inhibitors (Celecoxib analogs), p38 MAP kinase inhibitors, and agrochemical fungicides. While their utility stems from the versatile reactivity of the C4-formyl group and the metabolic stability of the fluorophenyl moiety, these same features dictate their toxicity profile.

Key Safety Verdict: These compounds are classified as severe irritants (Skin/Eye/Respiratory) and high-hazard aquatic pollutants (WGK 3). The aldehyde functionality presents a structural alert for protein haptization, while the fluorinated motif increases lipophilicity, potentially enhancing cellular uptake and persistence.

Chemical Identity & Physicochemical Determinants[1][2][3][4][5][6]

The toxicity of this class is governed by two competing structural domains: the electrophilic aldehyde and the lipophilic fluorophenyl ring.

Property	Value / Characteristic	Toxicological Implication
Functional Group	C4-Carbaldehyde (-CHO)	High Reactivity: Prone to Schiff base formation with lysine residues (sensitization risk) and oxidation to carboxylic acids.
Halogenation	4-Fluorophenyl	Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative defluorination, prolonging biological half-life compared to non-fluorinated analogs.
LogP (Calc)	~2.5 – 3.2	Membrane Permeability: Sufficiently lipophilic to cross cell membranes, aiding intracellular target engagement but increasing bioaccumulation potential.
Solubility	Low in water; High in DMSO/DMF	Requires organic co-solvents for biological assays, necessitating solvent control in toxicity protocols.

Toxicological Profile (Mammalian)

Acute Toxicity & Irritation (GHS Classification)

Based on Safety Data Sheets (SDS) and structural analogs, these compounds are universally categorized under Warning signal words.

- Skin Corrosion/Irritation (Category 2): Causes significant inflammation upon contact. The aldehyde group can react with skin proteins, leading to contact dermatitis.

- Serious Eye Damage/Irritation (Category 2A): Crystalline solids can cause physical abrasion and chemical burns.
- STOT-SE (Category 3): Inhalation of dust/mist triggers respiratory tract irritation.

Cytotoxicity & Cellular Mechanisms

Recent studies on pyrazole-4-carbaldehyde derivatives demonstrate moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2).

- IC50 Range: Typically 40–80 μM .
- Mechanism of Action:
 - Cell Cycle Arrest: Accumulation of cells in the G2/M phase.
 - Apoptosis: Induction of caspase-3 activity.^[1]
 - Mitochondrial Stress: The lipophilic fluorophenyl group facilitates mitochondrial entry, potentially disrupting membrane potential ().

Genotoxicity & Mutagenicity

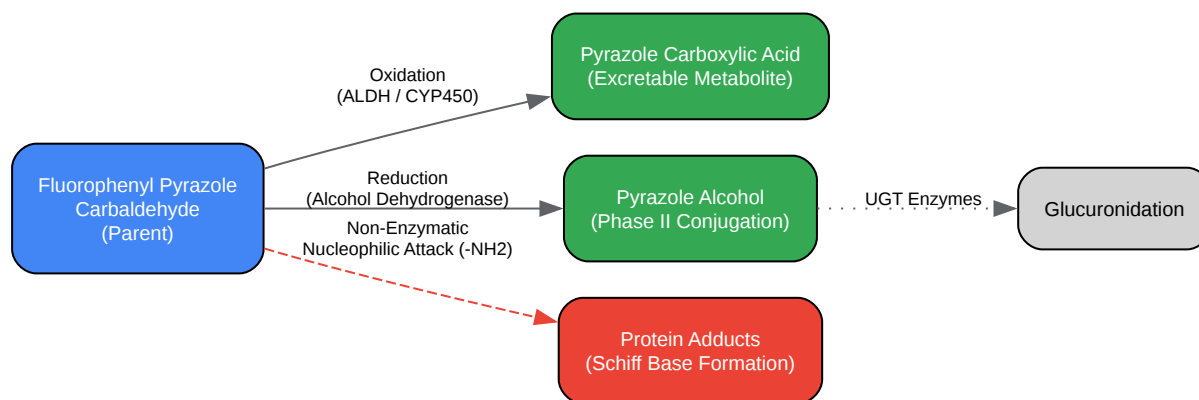
- Structural Alert: Aldehydes are electrophiles capable of interacting with DNA bases. However, the steric bulk of the pyrazole ring often mitigates direct intercalation.
- Ames Test Prediction: Generally negative for simple pyrazole carbaldehydes, but derivatives with nitro groups or additional amines may test positive.

Metabolic Fate & Pathways

Understanding the metabolic trajectory is vital for predicting downstream toxicity. The aldehyde is the primary site of metabolism.

Diagram 1: Metabolic Biotransformation Pathways

Caption: Primary metabolic routes for fluorophenyl pyrazole carbaldehydes. The aldehyde is the transient toxicophore, rapidly detoxified to the acid or alcohol.



[Click to download full resolution via product page](#)

Environmental Safety (Ecotoxicology)

Critical Hazard: WGK 3 (Severe Hazard to Waters) Pyrazole derivatives are notoriously persistent in aquatic environments due to the stability of the heterocyclic ring and the C-F bond.

- Aquatic Toxicity: High. Pyrazoles can inhibit photosynthesis in algae and are toxic to aquatic invertebrates (e.g., *Daphnia magna*).
- Degradation:
 - Hydrolysis: The aldehyde is relatively stable at neutral pH but oxidizes in air.
 - Photolysis:[2] Fluorinated aromatics may degrade under intense UV, potentially releasing fluorinated byproducts (though aromatic C-F is robust).

Experimental Protocols

Protocol A: Safe Handling & Deactivation (Self-Validating)

Objective: To safely neutralize residual aldehyde waste.

- Preparation: Dissolve waste material in Acetone.
- Reagent: Prepare a 10% aqueous solution of Sodium Bisulfite ().
- Reaction: Slowly add bisulfite solution to the waste.
 - Validation: Mild exotherm indicates bisulfite adduct formation (detoxification).
- Verification: Check pH. Neutralize with Sodium Bicarbonate before disposal as chemical waste.

Protocol B: MTT Cytotoxicity Assessment

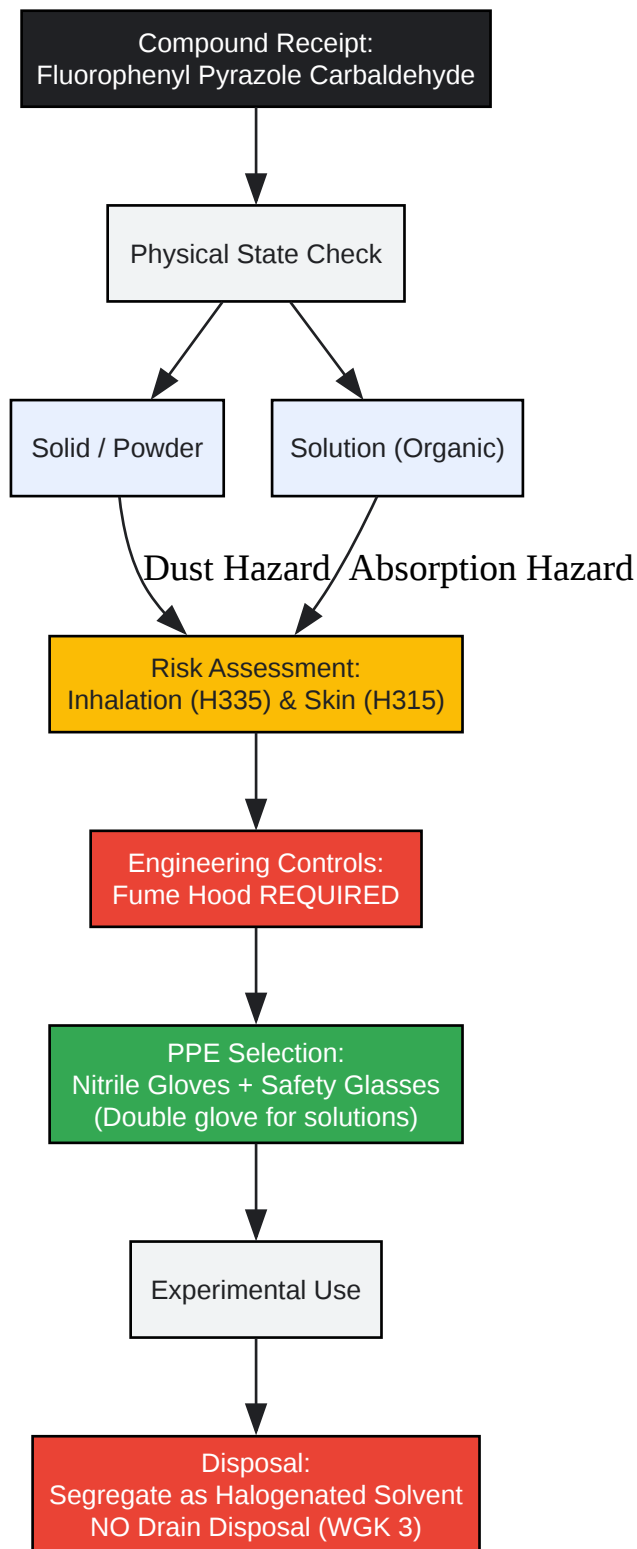
Objective: Determine IC₅₀ values for new derivatives.

- Seeding: Plate MCF-7 cells at cells/well in 96-well plates. Incubate 24h.
- Dosing: Prepare stock solution in DMSO (max 0.1% final concentration). Serial dilute (100 μM to 0.1 μM).
- Exposure: Incubate cells with compound for 48h.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Readout: Measure absorbance at 570 nm.
 - Control: DMSO-only wells must show 100% viability.
 - Positive Control: Doxorubicin (expected IC₅₀ < 5 μM).

Safety Decision Workflow

Diagram 2: Laboratory Handling Logic

Caption: Decision tree for handling fluorophenyl pyrazole carbaldehydes based on GHS hazards.



[Click to download full resolution via product page](#)

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700989, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [[Link](#)]
- Alegaon, S. G., et al. (2014). Synthesis and pharmacological evaluation of some novel pyrazole derivatives. *Bioorganic & Medicinal Chemistry Letters*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: Toxicity and Safety Data for Fluorophenyl Pyrazole Carbaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594272/docs#technical-guide-toxicity-and-safety-data-for-fluorophenyl-pyrazole-carbaldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)